Boc-3-aminoadipic acid

概要

説明

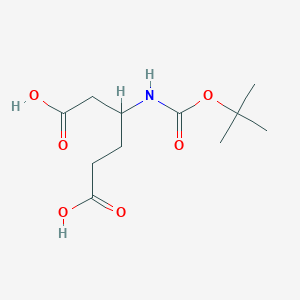

Boc-3-aminoadipic acid, also known as tert-butoxycarbonyl-3-aminoadipic acid, is a derivative of 3-aminoadipic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and other organic synthesis processes due to its stability and ease of deprotection.

準備方法

Synthetic Routes and Reaction Conditions

Boc-3-aminoadipic acid can be synthesized through the reaction of 3-aminoadipic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

化学反応の分析

Types of Reactions

Boc-3-aminoadipic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Oxidation and Reduction Reactions: The carboxylic acid groups can be oxidized to form corresponding aldehydes or reduced to form alcohols.

Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used to remove the Boc group.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

Deprotected Amino Acid: Removal of the Boc group yields 3-aminoadipic acid.

Peptide Chains: Coupling reactions with other amino acids form longer peptide chains.

科学的研究の応用

Peptide Synthesis

Boc-3-aminoadipic acid is primarily utilized as a building block in peptide synthesis. Its structure allows for the introduction of unique functionalities into peptides, enhancing their biological activity and stability. The Boc (tert-butyloxycarbonyl) protecting group facilitates the selective deprotection of amino acids during peptide assembly, making it a preferred choice in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Case Study: Synthesis of Peptide Analogues

In a study focusing on the synthesis of somatostatin analogues, Boc-3-Ada was incorporated to enhance stability against enzymatic degradation. The resulting peptides exhibited improved biological activity and receptor affinity, demonstrating the effectiveness of Boc-3-Ada as a structural component in biologically active peptides .

Development of β-Peptides

This compound is also significant in the development of β-peptides, which are known for their increased stability and resistance to proteolytic enzymes compared to α-peptides. These β-peptides can mimic natural peptides and exhibit potential therapeutic effects.

Research Findings

A recent study highlighted a method for synthesizing enantiopure N-Boc-β3-amino acid methyl esters from α-amino acids, showcasing the utility of Boc-3-Ada in creating β-peptides with enhanced oral bioavailability. This method avoids toxic reagents, making it safer for laboratory use while maintaining high yields .

Drug Design and Development

This compound has been explored in drug design due to its ability to modify the pharmacokinetic properties of drug candidates. By incorporating Boc-3-Ada into drug molecules, researchers can improve solubility, stability, and bioavailability.

Example: Anticancer Agents

In the context of anticancer research, derivatives of Boc-3-Ada have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. One study demonstrated that compounds containing Boc-3-Ada exhibited significant antitumor activity with IC50 values lower than those of standard chemotherapeutics .

Bioconjugation Applications

This compound is utilized in bioconjugation processes, particularly in the PEGylation of proteins and peptides. This modification enhances the pharmacological properties of therapeutic proteins by increasing their circulation time and reducing immunogenicity.

Case Study: PEGylated Therapeutics

Research has shown that incorporating Boc-3-Ada into PEGylated constructs can lead to improved therapeutic efficacy in vivo. For instance, PEGylated peptides featuring Boc-3-Ada demonstrated prolonged half-lives and enhanced therapeutic windows in animal models .

Synthesis of Chiral Catalysts

The compound is also employed as a chiral building block in the synthesis of chiral catalysts, which are crucial for asymmetric synthesis in organic chemistry.

Research Insights

Recent advancements have highlighted the role of Boc-3-Ada in developing chiral catalysts that facilitate enantioselective reactions. These catalysts have shown promise in synthesizing complex molecules with high stereochemical fidelity .

作用機序

The primary function of Boc-3-aminoadipic acid in chemical reactions is to protect the amino group from unwanted reactions. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, allowing for selective deprotection and further functionalization. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis and peptide assembly .

類似化合物との比較

Similar Compounds

Fmoc-3-aminoadipic acid: Another protected form of 3-aminoadipic acid, where the amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Cbz-3-aminoadipic acid: The amino group is protected by a benzyl carbamate (Cbz) group.

Uniqueness

Boc-3-aminoadipic acid is unique due to its stability under basic conditions and ease of deprotection under mild acidic conditions. This makes it highly suitable for use in peptide synthesis, where selective protection and deprotection of amino groups are essential .

生物活性

Boc-3-aminoadipic acid (Boc-3-ADA) is a derivative of aminoadipic acid, notable for its potential biological applications. This article explores the synthesis, biological activities, and therapeutic implications of Boc-3-ADA based on recent research findings.

1. Synthesis of this compound

Boc-3-ADA can be synthesized efficiently through various methods that prioritize safety and yield. One notable approach involves the use of enantiopure α-amino acids as starting materials, which are transformed into β-amino acids through a series of reactions that avoid toxic reagents. This method not only enhances the yield but also ensures the production of compounds suitable for biological activity studies .

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents Used | Yield (%) |

|---|---|---|---|

| 1 | Homologation | α-Amino Acid + Reagents | 85 |

| 2 | Esterification | Boc anhydride + Alcohol | Variable |

2. Biological Activity

Boc-3-ADA exhibits a range of biological activities, primarily due to its structural characteristics that allow it to interact with various biological targets.

2.1 Enzyme Inhibition

Research indicates that Boc-3-ADA and its derivatives can inhibit specific enzymes involved in pathological processes, such as those related to osteoarthritis. For instance, compounds derived from α-glutamic acid scaffolds have demonstrated significant inhibitory effects on ADAMTS-4 and ADAMTS-5, suggesting potential therapeutic applications in joint diseases .

2.2 Peptidomimetic Properties

Boc-3-ADA has been noted for its ability to serve as a peptidomimetic agent. Its β-amino acid structure contributes to increased stability against enzymatic degradation, making it a candidate for drug development aimed at mimicking natural peptides . This property is crucial for enhancing oral bioavailability in therapeutic applications.

3. Case Studies and Research Findings

Several studies highlight the effectiveness of Boc-3-ADA in various biological contexts:

Study 1: Inhibition of Enzymatic Activity

A study demonstrated that Boc-3-ADA derivatives could inhibit the enzymatic activity of specific metalloproteinases, which are implicated in tissue remodeling and inflammation. The IC50 values observed were promising, indicating effective inhibition at low concentrations .

Study 2: Peptide Synthesis

Another research effort utilized Boc-3-ADA in the synthesis of bioactive peptides, showcasing its role as a building block for compounds with significant therapeutic potential. The resulting peptides exhibited enhanced stability and activity compared to their natural counterparts .

4. Therapeutic Implications

Given its biological activity, this compound holds promise in several therapeutic areas:

- Osteoarthritis Treatment : The ability to inhibit enzymes involved in cartilage degradation positions Boc-3-ADA as a candidate for developing new treatments for osteoarthritis.

- Cancer Therapy : The stability and peptidomimetic nature may allow for the design of novel anticancer agents targeting specific pathways involved in tumor growth and metastasis.

5. Conclusion

This compound represents a versatile compound with significant potential in medicinal chemistry and therapeutic development. Its synthesis is efficient, and its biological activities suggest that it could play a crucial role in addressing various health challenges, particularly in enzyme inhibition and peptide synthesis.

特性

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(6-9(15)16)4-5-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZYMMYMEYGJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。